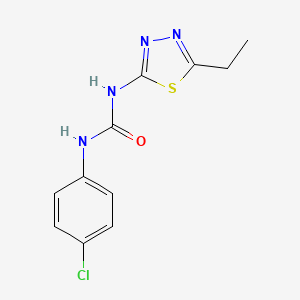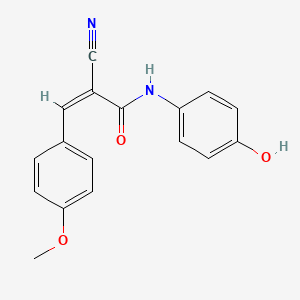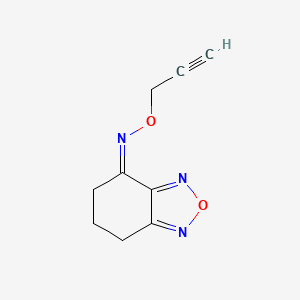![molecular formula C17H16Cl2N2O4 B5780093 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide, also known as A-740003, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is expressed in various immune cells, including macrophages, microglia, and T cells. The P2X7 receptor plays a critical role in the regulation of inflammatory responses, and its dysregulation has been associated with several diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mechanism of Action
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the activation of various downstream signaling pathways, including the NLRP3 inflammasome. 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide acts as a competitive antagonist of the P2X7 receptor, preventing the binding of ATP and thus inhibiting receptor activation. This leads to the attenuation of downstream signaling pathways and the subsequent inhibition of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide can inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various immune cells, including macrophages and microglia. 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide has also been shown to inhibit the activation of the NLRP3 inflammasome, a key mediator of inflammatory responses. In addition, 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide has been shown to have analgesic effects in animal models of chronic pain, suggesting that targeting the P2X7 receptor may be a promising therapeutic strategy for pain management.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide as a tool compound is its high potency and selectivity for the P2X7 receptor. This allows for the specific inhibition of the P2X7 receptor without affecting other purinergic receptors. However, one limitation of using 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
Several future directions for research on 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide and the P2X7 receptor include:
1. Investigating the role of the P2X7 receptor in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective P2X7 receptor antagonists for therapeutic use.
3. Investigating the role of the P2X7 receptor in cancer and developing P2X7 receptor-targeted therapies for cancer treatment.
4. Investigating the potential of combining P2X7 receptor antagonists with other anti-inflammatory drugs for the treatment of inflammatory diseases.
5. Investigating the role of the P2X7 receptor in the regulation of immune responses and developing P2X7 receptor-targeted therapies for autoimmune diseases.
Synthesis Methods
The synthesis of 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide involves several steps, starting with the reaction of 2,4-dichlorophenyl isocyanate with 2-methoxyphenol to form the corresponding urethane. The urethane is then reacted with ethyl chloroacetate to form the ester, which is subsequently hydrolyzed to the carboxylic acid. The acid is then coupled with N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the corresponding amide. The amide is then reacted with 2-(2,4-dichlorophenyl)ethylamine to form 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide has been extensively used as a tool compound to study the physiological and pathological roles of the P2X7 receptor. Studies have shown that 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide can inhibit the activation of the P2X7 receptor in various immune cells, leading to the attenuation of inflammatory responses. 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide has also been shown to have analgesic effects in animal models of chronic pain, suggesting that targeting the P2X7 receptor may be a promising therapeutic strategy for pain management.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-23-14-4-2-3-5-15(14)24-10-17(22)25-21-16(20)8-11-6-7-12(18)9-13(11)19/h2-7,9H,8,10H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWLYQFCCGCREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(2-methoxyphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)

amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)


![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)


![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)
![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
